4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-propylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCIWPRMYLEVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections for 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde
Identification of Key Synthons and Functional Group Interconversions
Retrosynthetic analysis begins with the identification of key bonds that can be disconnected to simplify the target molecule. For 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde, the primary disconnections involve the bonds connecting the substituents to the pyrazole (B372694) core and the bonds forming the heterocyclic ring itself.
Three key disconnections immediately present themselves: the C-I bond at position 4, the C-N bond of the N-propyl group at position 1, and the C-C bond of the carbaldehyde group at position 5. These disconnections lead to the identification of several key synthons, which are idealized fragments representing the reactive species that would be used in the forward synthesis.
| Target Molecule | Disconnection | Synthon | Corresponding Reagent |
| This compound | C4-I | Pyrazole-4-yl cation | Electrophilic iodinating agent (e.g., I₂, NIS) |
| Pyrazole-4-yl anion | Organometallic pyrazole species | ||
| N1-propyl | Pyrazole anion | 1-Halopropane (e.g., 1-bromopropane) | |
| Propyl cation equivalent | Propylating agent | ||
| C5-CHO | Pyrazole-5-yl anion | Formylating agent (e.g., DMF, Vilsmeier reagent) | |
| Formyl cation equivalent |
Functional Group Interconversions (FGIs) are crucial for manipulating the reactivity of the molecule and facilitating the desired bond formations. For instance, the carbaldehyde group can be introduced through the formylation of a pyrazole ring. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles. researchgate.netsemanticscholar.orgchemmethod.com Alternatively, a pre-existing group could be converted to an aldehyde.
The N-propylation of the pyrazole ring is another key transformation. This can be achieved through various N-alkylation methods. nih.govresearchgate.netresearchgate.netmdpi.com The choice of method often depends on the other functional groups present in the molecule and the desired regioselectivity.
Prioritization of Disconnection Strategies for Pyrazole Ring Assembly
The construction of the pyrazole ring itself is a critical aspect of the synthesis. There are several well-established methods for pyrazole synthesis, and the choice of strategy will dictate the initial starting materials. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine (B178648) derivative.
Considering the substitution pattern of the target molecule, a plausible retrosynthetic disconnection of the pyrazole ring would lead to a hydrazine component and a three-carbon component.
Strategy 1: Disconnection of N1-C5 and N2-C3 bonds
This strategy involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For our target, this would imply starting with propylhydrazine (B1293729) and a suitably functionalized three-carbon unit.
Strategy 2: Disconnection of C3-C4 and N2-N1 bonds
This less common approach would involve different starting materials and cyclization conditions.
Given the prevalence and reliability of the first strategy in pyrazole synthesis, it is prioritized. The challenge then becomes the selection of the appropriate three-carbon component that will allow for the introduction of the iodo and carbaldehyde groups at the desired positions.
Feasible Precursors and Starting Materials for C-I, C-N(propyl), and C-CHO Bond Formation
Based on the prioritized disconnection strategies, we can now propose feasible precursors and starting materials.
Formation of the C-N(propyl) bond:
The introduction of the propyl group can be achieved by reacting a pyrazole precursor with a propylating agent.
| Reaction | Reagents and Conditions |
| N-propylation | 1-Bromopropane or 1-iodopropane (B42940) in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, acetonitrile). researchgate.net |
| Phase transfer catalysis can also be employed for N-alkylation. researchgate.net |
Formation of the C-I bond:
Iodination of the pyrazole ring can be accomplished using various electrophilic iodinating agents. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents.
| Reaction | Reagents and Conditions |
| Electrophilic Iodination | Iodine (I₂) in the presence of an oxidizing agent or a base. rsc.org |
| N-Iodosuccinimide (NIS) is a mild and effective iodinating agent. | |
| Treatment with n-BuLi followed by iodine can lead to specific iodination. researchgate.net |
Formation of the C-CHO bond:
The formyl group can be introduced onto the pyrazole ring through formylation reactions.
| Reaction | Reagents and Conditions |
| Vilsmeier-Haack Formylation | A mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). researchgate.netsemanticscholar.orgchemmethod.comumich.edu |
Integrated Synthetic Approach:
A plausible forward synthetic route, based on this retrosynthetic analysis, could involve the following key steps:
Pyrazole Ring Formation: Condensation of propylhydrazine with a suitable 1,3-dicarbonyl equivalent to form a 1-propyl-1H-pyrazole.
Formylation: Introduction of the carbaldehyde group at the C5 position using the Vilsmeier-Haack reaction.
Iodination: Introduction of the iodine atom at the C4 position via electrophilic iodination.
The order of these steps is critical. For instance, performing the formylation before iodination might be advantageous as the formyl group can influence the regioselectivity of the subsequent iodination step.
Synthetic Methodologies for 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde and Analogues
Direct Functionalization Approaches on Pre-formed Pyrazole (B372694) Scaffolds
Direct functionalization of the pyrazole ring is a common and efficient strategy for the synthesis of substituted pyrazoles. This approach allows for the late-stage introduction of various functional groups, providing a versatile route to a diverse range of analogues.
Regioselective Iodination at the C-4 Position of the Pyrazole Ring
The introduction of an iodine atom at the C-4 position of the pyrazole ring is a critical step in the synthesis of the target compound. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C-4 position being particularly reactive. Several methods have been developed to achieve this transformation with high regioselectivity.
A green and practical method for the iodination of pyrazoles utilizes elemental iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an aqueous medium. researchgate.net This system generates hypoiodous acid (HOI) in situ, which acts as the electrophilic iodinating species. This method is advantageous due to the use of environmentally benign reagents and water as a solvent, with water being the only by-product. researchgate.net The reaction proceeds with high regioselectivity for the C-4 position, affording the corresponding 4-iodopyrazole (B32481) derivatives in good to excellent yields. researchgate.net Other oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can also be employed in conjunction with iodine to facilitate the C-4 iodination. nih.govrsc.org The general methods for direct iodination often involve the use of elemental iodine under oxidative conditions. nih.gov
| Reagent System | Oxidant | Solvent | Key Features |
| I₂ | H₂O₂ | Water | Green methodology, water as the only by-product. researchgate.net |
| I₂ | CAN | Acetonitrile | High regioselectivity for C-4 iodination. nih.govrsc.org |
| I₂/NaI | K₂CO₃ | aq. EtOH | Effective for pyrazoles with donor substituents. mdpi.com |
| NIS | H₂SO₄, CF₃COOH, etc. | Acidic Media | Efficient iodination with N-iodosuccinimide. mdpi.com |
For pyrazoles that are less reactive towards electrophilic substitution or when alternative regioselectivity is desired, metal-mediated or organolithium-based methods can be employed. A common strategy involves the deprotonation of the pyrazole ring using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide with elemental iodine. nih.govresearchgate.net This approach, however, often leads to iodination at the C-5 position. nih.govresearchgate.net For instance, the treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by iodine exclusively yields the 5-iodo derivatives. nih.govresearchgate.net Achieving C-4 iodination through this method can be challenging and may require specific directing groups or reaction conditions. Transition-metal-catalyzed C-H functionalization reactions provide an alternative, offering a direct route to functionalized pyrazoles. rsc.org
Hypervalent iodine reagents have emerged as mild and efficient alternatives for the iodination of various organic substrates, including pyrazoles. researchgate.netacs.orgnih.gov Reagents such as iodobenzene (B50100) diacetate in combination with iodine can effectively iodinate pyrazoles at the C-4 position at room temperature, resulting in high yields. researchgate.net Polymer-supported versions of these reagents have also been developed, facilitating easier product purification. researchgate.net These reagents are known for their safety, low toxicity, and ease of handling, making them attractive for organic synthesis. researchgate.net A metal-free approach using PhICl₂ as a hypervalent iodine oxidant has also been reported for the functionalization of the pyrazole skeleton. beilstein-journals.org
| Hypervalent Iodine Reagent | Co-reagent | Key Advantages |
| Iodobenzene diacetate | Iodine | Mild reaction conditions, high yields. researchgate.net |
| Polymer-supported iodobenzene diacetate | Iodine | Simplified purification. researchgate.net |
| PhICl₂ | NH₄SCN/KSeCN | Metal-free conditions. beilstein-journals.org |
Introduction of the N-1 Propyl Substituent
The introduction of the propyl group at the N-1 position of the pyrazole ring is typically achieved through N-alkylation. The presence of two nitrogen atoms in the pyrazole ring can lead to a mixture of N-1 and N-2 alkylated products, making regioselectivity a key consideration.
N-Functionalization via Mitsunobu Reaction or Reductive Amination
The introduction of the N-propyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. This can be achieved through several N-functionalization techniques, including the Mitsunobu reaction and reductive amination.
The Mitsunobu reaction provides a powerful method for the N-alkylation of NH-heterocycles, including pyrazoles, under mild conditions. beilstein-archives.org This reaction typically involves the use of an alcohol (in this case, propan-1-ol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org The reaction proceeds via an alkoxyphosphonium salt, which is then attacked by the pyrazole nucleophile. A key advantage of the Mitsunobu reaction is its high chemoselectivity, allowing for the alkylation of the pyrazole nitrogen in the presence of other sensitive functional groups. beilstein-archives.org While the reaction is widely applicable, its use for the direct alkylation of diazo heterocycles was a more recent development, highlighting its utility for complex scaffolds. beilstein-archives.org
Table 1: Illustrative Conditions for Mitsunobu N-Alkylation
| Pyrazole Substrate | Alkylating Agent | Reagents | Solvent | Yield |
|---|---|---|---|---|
| 4-Iodo-1H-pyrazole | Propan-1-ol | PPh₃, DEAD | THF | High (expected) |
Reductive amination offers an alternative pathway, particularly for the synthesis of N-substituted aminopyrazoles. researchgate.netresearchgate.net This one-pot procedure typically involves the condensation of an aminopyrazole with an aldehyde (e.g., propanal) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. researchgate.netresearchgate.net While this method is highly efficient for producing N-alkyl aminopyrazoles, its direct application to creating N-alkyl pyrazoles from a non-aminated pyrazole core is less common. However, variations of this strategy could be envisioned where a pyrazole derivative is functionalized to undergo a similar reductive coupling.
Formylation at the C-5 Position
Introducing the aldehyde group at the C-5 position of the pyrazole ring is a key transformation that can be accomplished through several methods.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. organic-chemistry.orgnumberanalytics.comjk-sci.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). ijpcbs.comchemmethod.com This electrophilic substitution reaction generally proceeds with high regioselectivity. For N-substituted pyrazoles lacking a substituent at the C-4 position, formylation often occurs at this site. However, if the C-4 position is blocked, as in the case of a 4-iodopyrazole precursor, the reaction can be directed to the C-5 position. arkat-usa.orgumich.edu The reactivity of the pyrazole substrate is influenced by the nature of the substituents on the ring. arkat-usa.org
Table 2: Vilsmeier-Haack Formylation of Substituted Pyrazoles
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | Reflux | 5-Chloro-1H-pyrazole-4-carbaldehydes | Good | arkat-usa.org |
| 3,5-Dimethyl-1-alkyl-1H-pyrazoles | POCl₃, DMF | 90-120 °C | 3,5-Dimethyl-1-alkyl-1H-pyrazole-4-carbaldehydes | N/A | umich.edu |
Directed Ortho-Metalation and Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho-position. baranlab.orgharvard.edu For a 1-substituted pyrazole, the N-1 substituent can act as a DMG, directing metalation specifically to the C-5 position. The resulting aryllithium intermediate is then quenched with an appropriate electrophile. To introduce a formyl group, common electrophilic quenching agents include DMF. This sequence provides a highly regiocontrolled route to 5-formylated pyrazoles. researchgate.net The strength and nature of the DMG can significantly influence the efficiency of the metalation step. nih.gov
Oxidation of Precursor Hydroxyl or Methyl Groups to Aldehydes
An alternative strategy involves the synthesis of a pyrazole precursor bearing a methyl or hydroxymethyl group at the C-5 position, followed by oxidation to the desired aldehyde. For example, (4-iodo-1-propyl-1H-pyrazol-5-yl)methanol could be oxidized to 4-iodo-1-propyl-1H-pyrazole-5-carbaldehyde. A variety of oxidizing agents are suitable for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation, which are known for their mildness and high yields in converting primary alcohols to aldehydes. The choice of oxidant would depend on the tolerance of other functional groups present in the molecule.
Conversion of Esters or Nitriles to Carbaldehydes
The formyl group can also be generated from other functionalities, such as an ester or a nitrile group, via reduction. The partial reduction of a C-5 ester, such as ethyl 4-iodo-1-propyl-1H-pyrazole-5-carboxylate, to the corresponding aldehyde can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. commonorganicchemistry.com Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the primary alcohol.
Similarly, a C-5 nitrile group (4-iodo-1-propyl-1H-pyrazole-5-carbonitrile) can be reduced to the aldehyde. organic-chemistry.org This transformation is also commonly performed with DIBAL-H, which first reduces the nitrile to an imine intermediate that is subsequently hydrolyzed to the aldehyde during aqueous workup. commonorganicchemistry.comyoutube.com
Cycloaddition Reactions for De Novo Pyrazole Ring Formation
Instead of modifying a pre-existing pyrazole, the target molecule can be constructed through cycloaddition reactions that form the heterocyclic ring itself. The most common method for pyrazole synthesis is the [3+2] cycloaddition reaction, often involving the reaction of a 1,3-dipole with a dipolarophile. nih.govresearchgate.netorganic-chemistry.org
One prominent approach is the reaction of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov To obtain the specific substitution pattern of this compound, a carefully substituted nitrile imine and a functionalized dipolarophile would be required. For instance, a nitrile imine generated from a propyl-substituted hydrazonoyl halide could react with an iodinated alkyne bearing a formyl group or a masked aldehyde.
Another powerful strategy involves the reaction of diazo compounds with alkynes or alkenes. acs.org The regioselectivity of these cycloadditions is a critical factor and is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.org Modern variations of these reactions may employ catalysts, such as copper or ruthenium, to control regioselectivity and reaction conditions. organic-chemistry.orgthieme-connect.com The development of multicomponent reactions, where three or more starting materials combine in a single pot to form the pyrazole ring, also offers an efficient route to highly substituted pyrazoles. nih.gov
[3+2] Cycloaddition Methodologies
[3+2] cycloaddition reactions are a cornerstone of five-membered heterocycle synthesis, including pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the ring.
The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.comnih.gov This reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. mdpi.com
The regioselectivity of the reaction is a critical consideration, especially when using substituted hydrazines (like propylhydrazine) and unsymmetrical 1,3-dicarbonyls. The reaction can yield a mixture of two regioisomers. nih.gov For the synthesis of the target compound, propylhydrazine (B1293729) would be reacted with a suitable 1,3-dicarbonyl equivalent. The subsequent introduction of the iodo and formyl groups can be achieved through electrophilic substitution reactions. For instance, the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position of an unsubstituted pyrazole. chemmethod.comumich.edu Iodination can then be carried out using an electrophilic iodine source.
Table 1: Examples of Knorr Pyrazole Synthesis
| Hydrazine | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Ref |
|---|---|---|---|---|
| Hydrazine Hydrate (B1144303) | Acetylacetone | Acidic conditions | 3,5-Dimethyl-1H-pyrazole | jetir.org |
| Phenylhydrazine | Dibenzoylmethane | Acetic Acid, Reflux | 1,3,5-Triphenyl-1H-pyrazole | nih.gov |
Another powerful [3+2] cycloaddition method is the reaction between a diazo compound (as the 1,3-dipole) and an alkyne or alkynone. nih.govnih.gov This approach offers a high degree of modularity, allowing for the synthesis of a wide range of substituted pyrazoles. The reaction can often be performed under thermal conditions without the need for a catalyst, which aligns with the principles of green chemistry. researchgate.netrsc.orgrsc.org
For the target molecule, a potential route could involve the cycloaddition of a propyl-substituted diazo compound with an iodo- and formyl-substituted alkyne, or vice versa. However, handling diazo compounds can be hazardous due to their potential explosivity. mdpi.comresearchgate.net Modern approaches often generate the diazo compound in situ from safer precursors like N-tosylhydrazones to mitigate these risks. mdpi.com
Table 2: Pyrazole Synthesis via Diazo-Alkyne Cycloaddition
| Diazo Compound | Alkyne | Conditions | Product | Ref |
|---|---|---|---|---|
| Ethyl diazoacetate | Phenylacetylene (B144264) | Solvent-free, Heating | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | researchgate.net |
| Trimethylsilyldiazomethane | Dimethyl acetylenedicarboxylate | Thermal | Dimethyl 3-(trimethylsilyl)-1H-pyrazole-4,5-dicarboxylate | rsc.org |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. mdpi.com MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.org
Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of pyrazoles. nih.govacs.org Iodine-catalyzed MCRs for pyrazole synthesis are often performed in environmentally benign solvents like water, enhancing their green credentials. rsc.orgthieme-connect.com
One such reaction involves the one-pot combination of an aldehyde, malononitrile (B47326), and a hydrazine in water, catalyzed by molecular iodine, to produce highly functionalized pyrazoles. rsc.org This approach could be adapted by selecting appropriate starting materials to construct the desired 1-propyl-pyrazole core, with subsequent functionalization to introduce the iodo and carbaldehyde groups. Another iodine-catalyzed, three-component reaction involves β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides to create fully substituted pyrazoles. acs.org
Table 3: Iodine-Catalyzed Multicomponent Synthesis of Pyrazole Analogues
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Ref |
|---|---|---|---|---|---|
| Phenylhydrazine | Malononitrile | Various Aldehydes | I₂ / Water | Highly functionalized pyrazoles | rsc.org |
| Benzoylacetonitrile | Arylhydrazine | Diaryl diselenide | I₂ / MeCN | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.govnih.gov |
In the pursuit of more sustainable synthetic methods, catalyst-free MCRs have gained significant attention. researchgate.net These reactions rely on the inherent reactivity of the starting materials and are often promoted by heat, ultrasound, or simply by using a green solvent like water or ethanol (B145695).
A notable example is the catalyst-free, four-component reaction of ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile in water, facilitated by ultrasonic irradiation, to yield pyrano[2,3-c]pyrazole derivatives. nih.gov While this produces a fused ring system, similar principles can be applied to the synthesis of monocyclic pyrazoles by carefully choosing the reactants. The absence of a catalyst simplifies the reaction work-up and purification, reducing waste generation.
Novel and Green Synthetic Approaches Applicable to Pyrazole Derivatization
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like pyrazoles. nih.govresearchgate.netresearchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. citedrive.com
Key green strategies applicable to pyrazole synthesis and derivatization include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. mdpi.comnih.gov Microwave-assisted MCRs and cycloaddition reactions are common. researchgate.netnih.gov
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.govresearchgate.net
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or ionic liquids is a central tenet of green chemistry. rsc.orgthieme-connect.com Many modern pyrazole syntheses are now designed to be performed in aqueous media. thieme-connect.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions), sometimes by grinding the reactants together, represents an ideal green method as it eliminates solvent waste entirely. researchgate.netrsc.org This has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.net
These green techniques can be applied to the classical synthetic routes. For instance, a Knorr synthesis could be performed under microwave irradiation in a solvent-free manner to increase efficiency and reduce environmental impact. Similarly, the Vilsmeier-Haack formylation or subsequent iodination steps could be optimized using these greener energy sources.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. rsc.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds. degres.eu This is attributed to the efficient and uniform heating of the reaction mixture, as well as potential non-thermal microwave effects that can influence reaction pathways. degres.eu
In the context of pyrazole synthesis, microwave irradiation has been successfully employed to expedite the Vilsmeier-Haack formylation of hydrazones, a key step in the synthesis of pyrazole-4-carbaldehydes. bohrium.comsemanticscholar.org For instance, the reaction of acetophenone (B1666503) hydrazones with a Vilsmeier-Haack reagent under microwave conditions can be completed in minutes, compared to several hours required for conventional heating methods. degres.eu This rapid and efficient formylation is a significant advantage in the multi-step synthesis of compounds like this compound.
Furthermore, the initial cyclization to form the pyrazole ring can also be accelerated using microwave assistance. The condensation of dicarbonyl compounds with propylhydrazine could be efficiently achieved under microwave irradiation, leading to the formation of 1-propyl-1H-pyrazole in high yields and short reaction times. Subsequent iodination and Vilsmeier-Haack formylation under microwave conditions would then complete the synthesis.
The following table summarizes representative examples of microwave-assisted synthesis of pyrazole derivatives, illustrating the significant rate enhancements achieved with this technology.
| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |
| Acetophenone, Phenylhydrazine | 1-Phenyl-2-(1-phenylethylidene)hydrazine | Microwave (200W) | 5-15 min | High |
| Hydrazone, Vilsmeier Reagent | Pyrazole-4-carbaldehyde | Microwave | 5-15 min | High |
| 2-Chloroquinoline-3-carbaldehyde, Hydrazine | Pyrazolo[3,4-b]quinoline | Microwave (1000W), Water | 2-5 min | Good |
This table presents data for analogous reactions and is intended to be illustrative of the potential of microwave-assisted synthesis.
Ultrasound-Assisted Synthesis for Enhanced Atom Economy and Efficiency
Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. nih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov This technique is recognized as a green chemistry approach due to its energy efficiency and often milder reaction conditions compared to conventional methods. degres.eu
In the synthesis of pyrazole derivatives, ultrasound has been shown to be particularly effective in promoting cyclization and formylation reactions. orientjchem.org For example, the synthesis of pyrazole compounds through the cyclization of a cyano intermediate with hydrazine hydrate can be efficiently carried out using sonication. orientjchem.org This methodology offers a rapid and simple route to the pyrazole core.
The Vilsmeier-Haack formylation, a crucial step for introducing the carbaldehyde group, can also be significantly accelerated under ultrasonic irradiation. degres.eu The reaction times for the formylation of hydrazones to produce pyrazole-4-carbaldehydes can be reduced from hours to minutes. degres.eu This enhanced efficiency contributes to a more sustainable synthetic process with reduced energy consumption.
The table below provides examples of ultrasound-assisted synthesis of pyrazole and related heterocyclic derivatives, highlighting the improved yields and reduced reaction times.
| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |
| α,β-Unsaturated Cyanoester, Phenylhydrazine | 1,5-Disubstituted Pyrazole | Ultrasound (60 °C), Cu(I) catalyst | 75-90 min | High |
| Hydrazone, Vilsmeier Reagent | Pyrazole-4-carbaldehyde | Sonication | 10-60 min | High |
| Isatin, 5-Amino-3-methylpyrazole, α-Mercaptoacetic acid | Spiro[indole-pyrazole] derivative | Ultrasound, Water, CTABr | 30 min | 78 |
This table presents data for analogous reactions and is intended to be illustrative of the potential of ultrasound-assisted synthesis.
Mechanochemical Approaches for Solvent-Free or Reduced-Solvent Synthesis
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has gained significant attention as a green and sustainable synthetic methodology. rsc.org Ball milling is a common mechanochemical technique where reactants are ground together in a vessel with milling balls, often in the absence of a solvent. mdpi.com This approach can lead to quantitative yields, reduced reaction times, and minimizes the generation of chemical waste.
The synthesis of pyrazoles via mechanochemical methods has been successfully demonstrated. For instance, the reaction of β-dimethylaminovinylketones with hydrazine sulfate (B86663) in the solid state under grinding conditions can efficiently produce NH-pyrazoles. researchgate.net This solvent-free approach is particularly attractive from an environmental perspective.
For the synthesis of a substituted pyrazole like this compound, a multi-step mechanochemical approach could be envisioned. The initial formation of the pyrazole ring could be achieved through the ball milling of appropriate precursors. Subsequent halogenation, a reaction that has been shown to be feasible under mechanochemical conditions for arenes, could be adapted for the iodination of the pyrazole ring. researchgate.net While the direct mechanochemical Vilsmeier-Haack reaction is less documented, the principles of solvent-free reactivity suggest it could be a viable area for development.
The following table illustrates the application of mechanochemical synthesis for the formation of heterocyclic compounds, showcasing the solvent-free conditions and high yields.
| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |
| β-Dimethylaminovinylketones, Hydrazine sulfate | NH-Pyrazoles | Grinding, p-TSA | Not specified | High |
| o-Phenylenediamine, Aldehyde/Carboxylic acid | Benzimidazole | Ball milling (20 Hz) | 60 min | Excellent |
This table presents data for analogous reactions and is intended to be illustrative of the potential of mechanochemical synthesis.
Aqueous Medium Reactions as Environmentally Benign Alternatives
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. thieme-connect.com Water is non-toxic, non-flammable, and readily available. Reactions in aqueous media can sometimes lead to unique reactivity and selectivity due to hydrophobic effects and the high polarity of water.
The synthesis of pyrazole derivatives in aqueous media has been explored with promising results. thieme-connect.com For example, multicomponent reactions to form highly functionalized pyrazoles can be carried out in water, often without the need for a catalyst. ias.ac.in This approach simplifies the reaction setup and workup procedures.
In the context of synthesizing this compound, the initial formation of the 1-propyl-1H-pyrazole ring could potentially be conducted in an aqueous medium. The subsequent iodination step could also be performed in water, as methods for the iodination of pyrazoles using reagents like KI/I2 in aqueous sodium acetate (B1210297) have been reported. researchgate.net While the Vilsmeier-Haack reaction is typically conducted under anhydrous conditions, the use of aqueous workup is standard. Developing a fully aqueous formylation method would be a significant advancement in green chemistry.
The table below showcases examples of pyrazole synthesis in aqueous media, demonstrating the viability of this environmentally friendly approach.
| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |
| Phenylhydrazine, Ethyl acetoacetate, Aldehyde, 2-Naphthol | Pyrazolone derivative | CeO2/SiO2 catalyst, Water | Not specified | 85-92 |
| Arylaldehydes, Ethyl acetoacetate, Hydrazine | Tetrasubstituted Pyrazole | CTAB, Water, 90 °C | 1 h | 70-90 |
| Hydrazine, Ethyl acetoacetate, Barbituric acid, Aldehyde, Ammonium acetate | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione | Nano-ZnO, Water, Reflux | Not specified | Excellent |
This table presents data for analogous reactions and is intended to be illustrative of the potential of aqueous medium reactions.
Metal-Free and Catalyst-Free Methodologies
The development of metal-free and catalyst-free synthetic methods is a highly desirable goal in organic synthesis, as it can reduce costs, simplify purification processes, and minimize the environmental impact associated with metal catalysts. nih.gov
For the synthesis of pyrazoles, several metal-free and catalyst-free approaches have been reported. A notable example is the temperature-controlled divergent synthesis of pyrazoles from α,β-alkynic hydrazones, which proceeds without the need for transition-metal catalysts or oxidants. nih.gov By simply adjusting the reaction temperature, different pyrazole derivatives can be obtained in good to excellent yields.
Furthermore, iodine-catalyzed methods for the synthesis of substituted pyrazoles have been developed, which can be considered metal-free. nih.gov These reactions often involve multicomponent strategies that allow for the efficient construction of the pyrazole ring with various substituents. The direct iodination of the pyrazole ring can also be achieved using molecular iodine without a metal catalyst.
A catalyst-free synthesis of dihydropyrano[2,3-c]pyrazole scaffolds has been demonstrated using ethylene (B1197577) glycol as a reusable and biodegradable promoting medium, highlighting the potential for catalyst-free multicomponent reactions. ias.ac.in
The following table provides examples of metal-free and catalyst-free synthesis of pyrazole derivatives.
| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |
| α,β-Alkynic hydrazones | Pyrazoles | [HDBU][OAc] (ionic liquid), 95 °C | 12 h | 65-87 |
| β-Ketonitrile, Arylhydrazine, Aryl sulfonyl hydrazide | Fully substituted pyrazole | Iodine-mediated, One-pot | Not specified | Good |
| Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | Dihydropyrano[2,3-c]pyrazole | Ethylene glycol, 100 °C | 80 min | 94 |
This table presents data for analogous reactions and is intended to be illustrative of the potential of metal-free and catalyst-free methodologies.
Chemical Transformations and Reactivity of 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde
Reactions Involving the Iodide Functionality at C-4
The carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring is the primary site of reactivity for numerous cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition to transition metal catalysts, which is the key initiation step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the functionalization of heteroaryl halides, including iodopyrazoles. nih.gov These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. While specific studies on 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde are not extensively documented, the reactivity of similar 4-iodopyrazole (B32481) derivatives suggests that it would readily participate in such transformations. mdpi.comsemanticscholar.org For instance, the coupling of 4-iodopyrazoles with phenylboronic acid has been successfully employed in the synthesis of complex heterocyclic systems. mdpi.comsemanticscholar.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
A representative Suzuki-Miyaura coupling reaction involving a 4-iodopyrazole derivative is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 4-Phenyl-1H-pyrazole derivative | 87 | mdpi.com |
| (E)-β-bromostyrene | Phenylboronic acid | I₂/PEG-400 | K₂CO₃ | In air | (E)-Stilbene | High | researchgate.net |
| Aliphatic Mesylates | Aryl Boronic Acids | Nickel Catalyst | - | - | Arylated Products | Good | nih.gov |
It is anticipated that this compound would react similarly with various aryl and heteroaryl boronic acids and esters to afford the corresponding 4-aryl-1-propyl-1H-pyrazole-5-carbaldehydes in good to excellent yields. The presence of the aldehyde group is generally well-tolerated under these conditions.
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to substituted alkynes. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.org The reactivity of 4-iodopyrazoles in Sonogashira couplings is well-established. tandfonline.comresearchgate.netresearchgate.net For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been shown to couple selectively with phenylacetylene (B144264) to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. tandfonline.comresearchgate.net
The general conditions for the Sonogashira coupling of 4-iodopyrazole derivatives are summarized in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | Good | tandfonline.comresearchgate.net |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 65 | arkat-usa.org |
Based on these precedents, this compound is expected to undergo efficient Sonogashira coupling with a variety of terminal alkynes to produce 4-alkynyl-1-propyl-1H-pyrazole-5-carbaldehydes.
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction introduces olefinic substituents at the position of the halide. Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes have demonstrated the feasibility of this transformation, yielding 1-protected-4-alkenyl-1H-pyrazoles. clockss.org The choice of ligand and protecting group can be crucial for achieving high yields. clockss.org For instance, P(OEt)₃ has been identified as a suitable ligand in some cases. clockss.org
The following table presents representative results for the Heck reaction of 4-iodopyrazoles:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95 | clockss.org |
| 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Ligandless Palladium | - | - | - | 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | 45 | researchgate.net |
Therefore, it is highly probable that this compound can be successfully coupled with a range of alkenes via the Heck reaction to synthesize 4-alkenyl-1-propyl-1H-pyrazole-5-carbaldehydes.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction is known for its high functional group tolerance and has been applied to the coupling of heteroaryl iodides. acs.orgacs.org Similarly, the Stille coupling utilizes an organotin reagent and a palladium catalyst. researchgate.net While specific examples with this compound are scarce, the general principles of these reactions suggest its applicability. The catalytic cycle for both reactions typically involves oxidative addition, transmetalation, and reductive elimination. researchgate.net Palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides has been shown to proceed smoothly, indicating the feasibility of Stille-type reactions on the pyrazole core. researchgate.netrsc.org
Given the established reactivity of aryl and heteroaryl iodides in Negishi and Stille couplings, it is reasonable to expect that this compound would be a suitable substrate for these transformations, allowing for the introduction of a wide variety of alkyl, alkenyl, and aryl groups.
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)
Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. organic-chemistry.org These reactions are often advantageous due to the lower cost of copper catalysts. The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved through a CuI-catalyzed coupling protocol. mdpi.comnih.gov This method has been successfully applied to the synthesis of various 4-alkoxypyrazoles. mdpi.comsemanticscholar.orgnih.gov
The table below summarizes the conditions for a CuI-catalyzed C-O coupling reaction of a 4-iodopyrazole:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Conditions | Product | Yield (%) | Reference |
| 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) | K-OtBu (2 equiv) | 130 °C, 1 h, MW | 4-Allyloxy-1H-1-tritylpyrazole | 66 | mdpi.comnih.gov |
This demonstrates the potential for this compound to undergo similar copper-catalyzed couplings with various nucleophiles, such as alcohols, amines, and thiols, to introduce a diverse range of functional groups at the C-4 position.
Nucleophilic Substitution Reactions with Activated Nucleophiles
The iodine atom at the C-4 position of the pyrazole ring is susceptible to nucleophilic substitution, particularly through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) pathways. These transformations are pivotal for introducing new carbon-heteroatom or carbon-carbon bonds at this position.
Activated nucleophiles, such as alkoxides and phenoxides, can displace the iodide, often requiring metal catalysis to facilitate the reaction. Copper-catalyzed methods have proven effective for the C-O bond formation on the pyrazole core. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles can be achieved with various alcohols using a copper(I) iodide (CuI) catalyst. These reactions typically require a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide to generate the active alkoxide nucleophile.
Similarly, phenoxide nucleophiles can displace halogens on the pyrazole ring. In a related example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol (B47542) was successfully carried out using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). This demonstrates that under appropriate basic conditions, a phenoxide can act as an effective nucleophile to form a diaryl ether linkage on the pyrazole ring. Given the higher reactivity of C-I bonds compared to C-Cl bonds in such substitutions, a similar or even more facile reaction is anticipated for this compound.
| Nucleophile | Reagents and Conditions | Product Type |
| Alcohol (R-OH) | CuI (catalyst), 3,4,7,8-tetramethyl-1,10-phenanthroline (ligand), K-OtBu (base), 130 °C, Microwave | 4-Alkoxy-1-propyl-1H-pyrazole-5-carbaldehyde |
| Phenol (Ph-OH) | KOH (base), DMSO, Reflux | 4-Phenoxy-1-propyl-1H-pyrazole-5-carbaldehyde |
Reductive Dehalogenation Strategies
Reductive dehalogenation, or hydrodeiodination, is a fundamental transformation that replaces the iodine atom at the C-4 position with a hydrogen atom. This reaction is useful for synthesizing the corresponding des-iodo analogue, 1-propyl-1H-pyrazole-5-carbaldehyde, or for selectively removing a halogen directing group after it has served its synthetic purpose. Several methods are available for the reductive dehalogenation of aryl halides.
One common strategy involves catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can effectively cleave the C-I bond. This method is generally clean and efficient, though care must be taken to avoid reduction of other functional groups, such as the aldehyde.
Metal-based reducing agents in protic solvents also provide a facile route for dehalogenation. A low-cost and effective system involves the use of zinc powder in a mixture of tetrahydrofuran (B95107) (THF) and saturated aqueous ammonium (B1175870) chloride. This method proceeds under mild, room temperature conditions and offers good functional group tolerance. Another approach employs sodium or calcium metal in the presence of a lower alcohol like methanol (B129727) or ethanol to effect the reduction. google.com
More modern methods utilize palladium catalysts with alternative hydrogen donors. For example, a heterogeneous catalyst of palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) in conjunction with sodium borohydride (B1222165) as a hydrogen source can achieve efficient dehalogenation in an aqueous methanol mixture at room temperature. researchgate.net
| Method | Reagents and Conditions | Key Features |
| Catalytic Hydrogenation | H₂ (gas), Pd/C (catalyst), Solvent (e.g., EtOH, EtOAc) | Clean, high-yielding, potential for aldehyde reduction. |
| Dissolving Metal | Zn powder, aq. NH₄Cl, THF | Mild conditions, inexpensive reagents. |
| Alternative Hydrogen Donor | Pd@AlO(OH) (catalyst), NaBH₄, H₂O/MeOH | High efficiency, eco-friendly. researchgate.net |
| Radical Reduction | (nBu)₃SnH, AIBN (initiator), Toluene, Reflux | Tin-based, good for complex substrates, requires stoichiometric reagent. |
Reactions Involving the Carbaldehyde Functionality at C-5
The carbaldehyde group at the C-5 position is a versatile functional group that readily undergoes nucleophilic addition, a characteristic reaction of aldehydes. This reactivity allows for the extension of the carbon skeleton and the transformation of the aldehyde into a variety of other functional groups.
Nucleophilic Addition Reactions
The aldehyde functionality can be easily reduced to a primary alcohol, yielding (4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol. This transformation is typically accomplished with high selectivity using mild hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is the most common and convenient reagent for this purpose. It is highly chemoselective for aldehydes and ketones, and under standard conditions, it will not reduce the pyrazole ring or cleave the carbon-iodine bond. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger reducing agent and requires anhydrous conditions.
Reaction Scheme: Reduction to Primary Alcohol
Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that add to the electrophilic carbonyl carbon of the aldehyde. This reaction is a cornerstone of carbon-carbon bond formation, allowing for significant carbon chain extension. The addition of a Grignard reagent to this compound, followed by an acidic workup, yields a secondary alcohol. The pyrazole nucleus is generally stable to Grignard reagents, allowing for selective addition to the aldehyde. uni.lu The choice of the R-group in the Grignard reagent determines the nature of the alkyl, vinyl, or aryl group that is appended to the carbon backbone.
| Grignard Reagent (R-MgX) | Initial Adduct (Alkoxide) | Final Product (Secondary Alcohol) after H₃O⁺ Workup |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium bromo[1-(4-iodo-1-propyl-1H-pyrazol-5-yl)ethoxide] | 1-(4-Iodo-1-propyl-1H-pyrazol-5-yl)ethan-1-ol |
| Phenylmagnesium bromide (PhMgBr) | Magnesium bromo[(4-iodo-1-propyl-1H-pyrazol-5-yl)(phenyl)methoxide] | (4-Iodo-1-propyl-1H-pyrazol-5-yl)(phenyl)methanol |
| Vinylmagnesium bromide (CH₂=CHMgBr) | Magnesium bromo[1-(4-iodo-1-propyl-1H-pyrazol-5-yl)prop-2-en-1-oxide] | 1-(4-Iodo-1-propyl-1H-pyrazol-5-yl)prop-2-en-1-ol |
The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, specifically 2-hydroxy-2-(4-iodo-1-propyl-1H-pyrazol-5-yl)acetonitrile. This reaction adds a carbon atom and introduces both a hydroxyl and a nitrile functionality, which can be further elaborated. The reaction is reversible and base-catalyzed. ossila.com Typically, it is performed by treating the aldehyde with a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid to generate HCN in situ. rsc.orgjst.go.jp Alternatively, trimethylsilyl (B98337) cyanide (TMSCN) can be used, which yields a silylated cyanohydrin that is readily hydrolyzed to the final product. The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. rsc.org
Mechanism of Cyanohydrin Formation
Nucleophilic Attack: The cyanide ion (:C≡N⁻) attacks the electrophilic carbonyl carbon of the aldehyde. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is a strong base and is protonated by a molecule of HCN (or another acid source) to yield the cyanohydrin product and regenerate the cyanide ion catalyst. jst.go.jp
Condensation Reactions for Formation of Imines, Oximes, and Hydrazones (e.g., Schiff Base Formation)
The aldehyde functional group at the C5 position of this compound is a prime site for condensation reactions with primary amines and their derivatives. These reactions proceed via nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the corresponding C=N double bond product.
Imines (Schiff Bases): The reaction with primary amines (R-NH₂) leads to the formation of imines, commonly known as Schiff bases. nih.govekb.egrdd.edu.iq This transformation is typically catalyzed by acid and involves the reversible formation of a stable imine product. nih.gov The synthesis of pyrazole-based Schiff bases is a common strategy for developing compounds with potential biological activities. nih.govresearchgate.net For instance, pyrazole-4-carbaldehydes are known to react with various aromatic amines to produce the corresponding Schiff bases in good to high yields. ekb.eg
Oximes and Hydrazones: Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) derivatives (R-NH-NH₂) yields oximes and hydrazones, respectively. These reactions are fundamental in organic synthesis and are used for the characterization and derivatization of aldehydes. rdd.edu.iq The formation of hydrazones is a key step in the Vilsmeier-Haack synthesis of 4-formyl pyrazoles from hydrazones of ketones. chemmethod.com
The general scheme for these condensation reactions is presented below:
| Reactant | Product Type | General Structure |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Py-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | Py-CH=N-OH |
| Hydrazine (R-NH-NH₂) | Hydrazone | Py-CH=N-NH-R |
| (Py represents the 4-Iodo-1-propyl-1H-pyrazole-5-yl moiety) |
Oxidation to Carboxylic Acids or Esters
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common synthetic step to access pyrazole-5-carboxylic acids, which are valuable intermediates in pharmaceutical and agrochemical research. ciac.jl.cnresearchgate.net
Various oxidizing agents can be employed for this purpose. Standard reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions have been successfully used to convert pyrazole-4-carbaldehydes to their corresponding carboxylic acids in high yields. umich.eduresearchgate.net The resulting 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid can then be further converted into esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. umich.edu
| Starting Material | Oxidizing Agent | Product |
| This compound | KMnO₄ or K₂Cr₂O₇/H⁺ | 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This method is highly versatile for creating C=C bonds. For example, a Wittig reaction has been used to convert a 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde into a pyrazolyl-acrylate derivative, demonstrating the applicability of this reaction to pyrazole aldehydes. semanticscholar.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com It is particularly useful for synthesizing α,β-unsaturated esters and often provides excellent E-selectivity, especially with aromatic aldehydes. wikipedia.orgnrochemistry.com The reaction of aldehydes with phosphonate-stabilized carbanions is a reliable method for producing alkenes. rsc.org The HWE reaction has been employed in the synthesis of pyrazole-containing α-amino acids, where an aspartic acid-derived β-keto phosphonate ester reacted with various aromatic aldehydes. rsc.org This indicates the aldehyde group on the pyrazole ring is susceptible to this transformation.
Knoevenagel Condensation and Aldol (B89426) Reactions
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base. numberanalytics.com Knoevenagel condensation of pyrazole aldehydes with compounds like malononitrile (B47326) is a well-established and efficient method for carbon-carbon bond formation, leading to the synthesis of various pyrazole derivatives. benthamdirect.combanglajol.inforesearchgate.net These reactions can be performed under environmentally friendly conditions, for instance, using an ionic liquid catalyst under microwave irradiation, affording high yields. benthamdirect.com
Aldol Reactions: 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are known to undergo aldol condensation reactions with methyl ketones to yield diaryl pyrazolylpropenones. researchgate.net This suggests that this compound could similarly react as an electrophile with enolates derived from ketones or other carbonyl compounds to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated carbonyl derivatives.
Synthesis of Thioamide and Amide Conjugates
Recent research has demonstrated an efficient, metal-free, one-pot procedure for the synthesis of pyrazole-tethered thioamides and amides from pyrazole carbaldehydes. beilstein-journals.orgbeilstein-archives.orgresearchgate.net
Thioamides: Thioamides can be generated through a three-component reaction of a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgresearchgate.net This protocol has been shown to be effective for various pyrazole C-3, C-4, and C-5 carbaldehydes, including 4-iodopyrazole derivatives, which furnished the desired thioamide products in good to excellent yields (58-92%). beilstein-archives.org The reaction is noted for its broad substrate scope and straightforward conditions. beilstein-journals.orgbeilstein-archives.org
Amides: Pyrazole-linked amide conjugates can also be synthesized from pyrazole carbaldehydes. One method involves the oxidative amination of the aldehyde with 2-aminopyridines using hydrogen peroxide as the oxidant. beilstein-archives.orgresearchgate.net This approach has been successfully applied to pyrazole-5-carbaldehydes. beilstein-archives.org
| Reactants | Product Type | Key Features |
| Pyrazole carbaldehyde, Secondary Amine, Elemental Sulfur | Thioamide | Metal-free, one-pot, good to excellent yields. beilstein-journals.orgbeilstein-archives.org |
| Pyrazole carbaldehyde, 2-Aminopyridine, H₂O₂ | Amide | Oxidative amination, applicable to pyrazole-5-carbaldehydes. beilstein-archives.orgresearchgate.net |
Reactivity Profile of the Pyrazole Heterocycle
Electrophilic Aromatic Substitution (considering existing substituents)
Electrophilic aromatic substitution (SEAr) on a pyrazole ring is highly dependent on the nature and position of the existing substituents. wikipedia.org The pyrazole ring itself is generally considered electron-rich and susceptible to electrophilic attack, typically at the C4 position. mdpi.com However, in this compound, the C4 position is blocked by an iodine atom.
The directing effects of the substituents on the remaining C3 position must be considered:
N1-propyl group: Alkyl groups on the nitrogen are generally considered activating. lumenlearning.com
C4-iodo group: Halogens are deactivating via the inductive effect but can be ortho-, para-directing due to resonance. lumenlearning.comlibretexts.org
C5-carbaldehyde group: The aldehyde group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawal. libretexts.orgorganicchemistrytutor.com
Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the pyrazole ring is rendered electron-deficient by the electron-withdrawing effects of the aldehyde group and the nitrogen atoms. However, SNAr reactions on iodo-pyrazoles are not as common as on pyrazoles bearing other leaving groups like nitro or sulfonyl groups. The reactivity of the C4-iodo substituent towards SNAr is influenced by the electronic nature of the pyrazole ring.
While direct SNAr on 4-iodo-pyrazoles is not extensively documented, related transformations on activated pyrazole systems suggest that such reactions are plausible under specific conditions. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of potassium hydroxide proceeds via a nucleophilic aromatic substitution pathway to afford the corresponding phenoxy derivative. nih.gov This suggests that with a sufficiently strong nucleophile and appropriate reaction conditions, the iodo-substituent in this compound could potentially be displaced.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazoles
| Starting Material | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenol | 5-Phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | KOH, DMSO, reflux | Not specified | nih.gov |
It is important to note that palladium-catalyzed cross-coupling reactions are often a more efficient method for the substitution of the iodo group on the pyrazole ring.
Metallation Studies and Anion Reactivity
The presence of the iodine atom at the C4 position of this compound allows for facile metallation through halogen-metal exchange. This reaction generates a pyrazol-4-yl anion, which can then react with various electrophiles to introduce a wide range of functional groups at the C4 position. This is a powerful strategy for the elaboration of the pyrazole core.
Studies on similar 4-iodo-1H-pyrazole derivatives have demonstrated the feasibility of this approach. For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted to the corresponding Grignard reagent using alkyl magnesium bromides. arkat-usa.org This intermediate can then be used to synthesize derivatives such as 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. arkat-usa.org
The reactivity of the generated anion is a key aspect of these studies. The pyrazol-4-yl anion can react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
Table 2: Metallation and Subsequent Reactions of Iodo-Pyrazoles
| Iodo-Pyrazole Derivative | Reagent | Intermediate | Electrophile | Product | Yield (%) | Reference |
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | i-PrMgBr | 1-(1-Ethoxyethyl)-4-(bromomagnesio)-1H-pyrazole | DMF | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 72 | arkat-usa.org |
| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | EtMgBr | 1-(1-Ethoxyethyl)-3-iodo-4-(bromomagnesio)-1H-pyrazole | DMF | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | 55 | arkat-usa.org |
These examples highlight the synthetic utility of the metallation of iodo-pyrazoles for the introduction of functional groups at the C4 position. A similar strategy could be applied to this compound, although the presence of the aldehyde group would require protection prior to the metallation step to avoid self-condensation or other side reactions.
Ring Transformations and Rearrangement Reactions
The pyrazole ring is generally stable under a variety of reaction conditions. However, under forcing conditions or through specific synthetic routes, ring transformations and rearrangements can occur. For N-alkylated pyrazoles, such as this compound, ring-opening and subsequent recyclization pathways can lead to the formation of different heterocyclic systems.
The potential for such rearrangements in this compound would likely depend on the reaction conditions and the nature of the reagents employed. For example, strong bases or highly reactive nucleophiles could potentially induce ring-opening of the pyrazole nucleus.
Derivatization at the N-1 Propyl Group (e.g., further functionalization)
One common approach for the derivatization of N-alkyl groups is through free-radical halogenation, followed by nucleophilic substitution. For instance, bromination of the propyl group using N-bromosuccinimide (NBS) under photochemical or thermal conditions could introduce a bromine atom at the α, β, or γ position of the propyl chain. This bromide could then be displaced by a variety of nucleophiles, such as amines, alcohols, or thiols, to introduce new functional groups.
While specific examples for the derivatization of the N-1 propyl group on this particular pyrazole are not documented, the general principles of alkyl chain functionalization are well-established in organic chemistry.
Table 3: Potential Functionalization Reactions of the N-1 Propyl Group
| Reaction Type | Reagents | Potential Product |
| Free-Radical Halogenation | NBS, AIBN, CCl4, reflux | 4-Iodo-1-(bromo-propyl)-1H-pyrazole-5-carbaldehyde |
| Nucleophilic Substitution | NaN3, DMF | 1-(Azido-propyl)-4-iodo-1H-pyrazole-5-carbaldehyde |
| Oxidation | KMnO4, heat | 1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde |
These potential transformations highlight the versatility of the N-1 propyl group as a handle for further molecular elaboration.
Computational and Theoretical Investigations of 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to examine the electronic structure of molecules. eurasianjournals.comnih.gov For a molecule like 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide fundamental insights into its geometry, stability, and electronic properties. kfupm.edu.sa
Geometry Optimization and Conformational Analysis
The first step in a computational study is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would reveal the precise spatial relationship between the pyrazole (B372694) ring, the iodo, propyl, and carbaldehyde substituents.
Furthermore, a conformational analysis is essential, particularly for the flexible 1-propyl group. mdpi.com This involves calculating the energy of the molecule as the propyl chain is rotated around its single bonds to identify the most stable conformer(s). These low-energy conformations are critical for understanding how the molecule interacts with its environment.
| Structural Parameter | Predicted Value | Description |
|---|---|---|
| C4-I Bond Length | ~2.10 Å | The length of the covalent bond between the pyrazole carbon and the iodine atom. |
| C5-C(aldehyde) Bond Length | ~1.45 Å | The single bond connecting the pyrazole ring to the aldehyde carbon. |
| C=O Bond Length | ~1.22 Å | The double bond of the carbonyl group in the carbaldehyde substituent. |
| N1-N2 Bond Length | ~1.35 Å | The nitrogen-nitrogen bond within the pyrazole ring. |
| C4-C5-C(aldehyde) Bond Angle | ~125° | The angle defining the orientation of the carbaldehyde group relative to the ring. |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures, not experimentally verified data for this specific compound.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is the region from which an electron is most likely to be donated, while the LUMO is where an electron is most likely to be accepted. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates that the molecule is more reactive. nih.gov
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on the molecule's surface. thaiscience.inforesearchgate.net It identifies electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for interaction with electrophiles. ufrj.br
| Electronic Property | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates the chemical reactivity and stability of the molecule. A larger gap implies greater stability. |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures, not experimentally verified data for this specific compound.
Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Hardness, Chemical Softness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. irjweb.com These descriptors provide a more detailed picture of its reactivity than the energy gap alone.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Softness is the reciprocal of hardness. irjweb.com
Electronegativity (χ) and Chemical Potential (μ) : These terms describe the tendency of a molecule to attract electrons.
Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Nucleophilicity Index (N) : This index measures the electron-donating capability of a molecule.
These parameters are invaluable for predicting how this compound would behave in various chemical reactions. researchgate.net
| Reactivity Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Measures resistance to deformation of electron cloud; higher value means greater stability. |
| Chemical Softness (S) | 1 / (2η) | 0.21 | Reciprocal of hardness; higher value indicates greater reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | 3.66 | Quantifies the molecule's ability to act as an electron acceptor. |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures, not experimentally verified data for this specific compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.comnih.gov An MD simulation of this compound, placed in a solvent like water or in proximity to a biological target, would reveal its dynamic behavior and intermolecular interactions. researchgate.netnih.gov This technique can model how the molecule forms hydrogen bonds, van der Waals forces, and other non-covalent interactions, providing crucial information on its solubility, stability, and binding modes with receptors. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling (focusing on structural features)
QSAR and QSPR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. nih.govimaging.org If this compound were part of a library of similar pyrazole derivatives being tested for a specific activity, a QSAR model could be developed. acs.orgnih.gov
Key structural features of this molecule that would be used as descriptors in such a model include:
Topological Descriptors : Based on the 2D structure, such as atom counts and connectivity indices.
Quantum Chemical Descriptors : Such as HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations.
Steric Descriptors : Related to the size and shape of the molecule, heavily influenced by the propyl and iodo groups.
Hydrophobicity Descriptors : Quantifying the molecule's lipophilicity, where the iodine atom would make a significant contribution.
These models are instrumental in rational drug design, allowing researchers to predict the activity of new, unsynthesized compounds based on their structure. scispace.com
Prediction of Spectroscopic Properties (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which are vital for structural confirmation. nih.govnih.gov
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful way to verify the molecule's structure. dntb.gov.ua
IR Spectroscopy : DFT calculations can also predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the peaks in an infrared (IR) spectrum and are associated with specific bond vibrations (e.g., C=O stretching, N-H bending). This allows for the assignment of experimental IR bands to specific functional groups.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible light. jcsp.org.pk This method predicts the wavelength of maximum absorption (λmax), providing insight into the electronic structure and conjugation within the molecule.
| Spectrum | Position | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | H (aldehyde) | ~9.8 ppm | Proton of the carbaldehyde group. |
| H3 (pyrazole) | ~7.8 ppm | Proton at the 3-position of the pyrazole ring. | |
| N-CH2 (propyl) | ~4.2 ppm | Methylene (B1212753) protons adjacent to the pyrazole nitrogen. | |
| CH3 (propyl) | ~0.9 ppm | Methyl protons of the propyl group. | |
| ¹³C NMR | C=O (aldehyde) | ~185 ppm | Carbonyl carbon of the carbaldehyde group. |
| C5 (pyrazole) | ~140 ppm | Carbon of the pyrazole ring attached to the aldehyde. | |
| C4 (pyrazole) | ~80 ppm | Carbon of the pyrazole ring attached to iodine. | |
| IR | C=O Stretch | ~1680 cm-1 | Vibration of the carbonyl double bond. |
| C-I Stretch | ~550 cm-1 | Vibration of the carbon-iodine bond. | |
| UV-Vis | λmax | ~270 nm | Electronic transition, likely π → π*. |
Note: The data in this table is illustrative and represents typical values expected from computational predictions for similar structures, not experimentally verified data for this specific compound.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions, offering insights into transient structures and energy landscapes that are often inaccessible through experimental means alone. For a molecule such as this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its formation mechanism and analyzing the transition states involved. While specific computational studies on the reaction mechanism of this compound are not extensively available in the current literature, the principles of computational analysis can be applied to its likely synthetic pathways.
A primary route for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocycle using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The elucidation of this reaction mechanism through computational methods would involve several key steps: modeling the formation of the Vilsmeier reagent, simulating the electrophilic attack of this reagent on the 4-iodo-1-propyl-1H-pyrazole substrate, and finally, modeling the hydrolysis of the resulting iminium intermediate to yield the final carbaldehyde.
The initial step, the formation of the Vilsmeier-Haack complex (the electrophile), has been a subject of theoretical investigation. These studies focus on the reaction between DMF and POCl₃ to form the electrophilic chloroiminium ion. Computational analyses of this step involve calculating the geometries of the reactants, intermediates, transition states, and products, as well as their corresponding energies.
Detailed research findings from computational studies on the formation of the Vilsmeier complex from POCl₃ and DMF reveal a two-step process. The first step is the formation of an ionic intermediate, followed by a rearrangement to the final Vilsmeier reagent. The activation parameters for these steps can be calculated to understand the kinetics of the reagent formation.
Below is an interactive data table with illustrative computational data for the formation of the Vilsmeier-Haack complex. It is important to note that this data pertains to the formation of the formylating agent itself and not its subsequent reaction with a pyrazole substrate. However, it serves as a representative example of the types of quantitative insights that can be gained from such computational investigations.
Table 1: Illustrative Calculated Enthalpies for Vilsmeier Complex Formation
| Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| 1 | Activation Enthalpy (ΔH‡) | 0.81 |
| 1 | Reaction Enthalpy (ΔH) | -1.82 |
| 2 | Activation Enthalpy (ΔH‡) | 12.47 |
| 2 | Reaction Enthalpy (ΔH) | -2.20 |
This data is illustrative for the formation of the Vilsmeier-Haack complex and is adapted from theoretical studies. It does not represent experimental values for the reaction of this compound.
The final stage to be modeled is the hydrolysis of the iminium salt intermediate. This involves the addition of water to the iminium carbon, followed by the elimination of dimethylamine (B145610) to yield the final aldehyde product. Computational studies can map out the energy profile for this hydrolysis, identifying any intermediates and transition states along the way.
Spectroscopic Characterization Methodologies for 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data, including 1H, 13C, and two-dimensional NMR (COSY, HSQC, HMBC) spectra for 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde, are not available in the surveyed literature. Such data would be essential for the complete assignment of the proton and carbon environments within the molecule and for confirming the connectivity of the propyl, iodo, and carbaldehyde substituents to the pyrazole (B372694) ring.
1H NMR Analysis for Proton Environments
Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of this compound are not documented in available sources.
13C NMR Analysis for Carbon Framework
The 13C NMR spectral data, which would identify the chemical shifts of all carbon atoms in the molecule, including those of the pyrazole ring, the propyl group, and the aldehyde, have not been reported.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Detailed analysis based on 2D NMR experiments, which would definitively establish the bonding network and spatial relationships between atoms, is not possible without the primary spectral data.
Infrared (IR) Spectroscopy for Functional Group Identification
A reported IR spectrum for this compound is not available. An experimental spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the propyl group and the pyrazole ring, and C-N and C=C vibrations within the heterocyclic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight of this compound can be calculated, an experimental mass spectrum, which would confirm the molecular ion peak and reveal characteristic fragmentation patterns, has not been found in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS data, which would provide the exact mass of the molecule with high precision and thus confirm its elemental composition, is not available for this compound in the reviewed sources.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal lattice.
Expected Structural Features:
Pyrazole Ring: The central pyrazole ring is anticipated to be essentially planar, a common feature for this aromatic heterocycle.
Substituent Orientation: The propyl group at the N1 position and the carbaldehyde at the C5 position will likely exhibit specific torsion angles with respect to the pyrazole ring to minimize steric hindrance. The iodine atom at the C4 position will influence the electronic distribution and may participate in halogen bonding interactions within the crystal lattice.
Intermolecular Interactions: In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular forces. These may include hydrogen bonds (if any are possible), dipole-dipole interactions arising from the polar carbaldehyde group, and van der Waals forces. The presence of the iodine atom could also lead to the formation of halogen bonds (C-I···O or C-I···N), which are increasingly recognized as significant directional interactions in crystal engineering.
A comparative analysis of the crystallographic data for several pyrazole derivatives is presented in the interactive table below to illustrate the expected range of structural parameters.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | 3.864(2) | 11.062(6) | 13.041(7) | 90 | mdpi.com |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Orthorhombic | Pnma | 13.167(9) | 6.463(5) | 8.190(6) | 90 | researchgate.net |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | 8.6207(1) | 7.1695(1) | 22.9228(3) | 99.168(1) | nih.gov |
| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | 9.5807(8) | 15.1720(13) | 8.7370(8) | 93.618(1) | nih.gov |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | 5.8299(5) | 11.231(1) | 12.684(1) | 96.608(3) | researchgate.net |
Note: This table is interactive and can be sorted by clicking on the column headers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores and the types of electronic transitions occurring.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyrazole ring and the carbaldehyde group.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the pyrazole ring and the carbaldehyde group will give rise to these absorptions.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions.
The substituents on the pyrazole ring significantly influence the position and intensity of the absorption maxima. The propyl group (an alkyl group) is an electron-donating group and is expected to cause a slight bathochromic (red) shift. The iodine atom, a halogen, can have a dual effect: its inductive electron-withdrawing effect and its ability to participate in conjugation through its lone pairs. The carbaldehyde group is a strong electron-withdrawing group and a chromophore itself, which will extend the conjugation of the system and lead to a significant bathochromic shift.
The table below presents UV-Vis absorption data for some pyrazole derivatives to provide a comparative context.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Ref. |
| Pyrazole | Water | 211 | - | π → π | researchgate.net |
| 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | 358 | - | π → π | researchgate.net |
| Alkyloxyphenyl-substituted dipyridylpyrazole ligand | CH₂Cl₂ | 310 | ~30,000 | π → π* | researchgate.net |
Note: This table is interactive and can be sorted by clicking on the column headers.
The electronic transitions in pyrazole derivatives are often complex, and computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to aid in the assignment of the observed absorption bands to specific molecular orbital transitions. mdpi.com
Synthetic Utility and Applications As Building Blocks for Advanced Materials and Complex Molecular Architectures
Precursor for Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-c]pyridines)
The structure of 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde is well-suited for the synthesis of fused heterocyclic systems, where the pyrazole (B372694) ring is annulated with another ring. The aldehyde group is the primary reactive center for cyclization reactions. For instance, in reactions analogous to the Friedländer annulation, this pyrazole-5-carbaldehyde can condense with compounds containing an active methylene (B1212753) group (e.g., ketones, nitriles, malonates) adjacent to an amino group to form pyrazolo-fused pyridines. semanticscholar.org
Specifically, the synthesis of pyrazolo[4,3-c]pyridines and related systems can be envisioned through the condensation of the aldehyde with various α-methylene ketones or β-ketoesters in the presence of a base or acid catalyst. semanticscholar.org The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the fused bicyclic system. The specific substitution pattern on the newly formed pyridine (B92270) ring can be controlled by the choice of the active methylene co-reactant.
The presence of the iodine atom at the C-4 position of the pyrazole core is particularly advantageous. While the initial cyclization reaction forms the core fused structure, the iodo group remains available for post-cyclization modifications. This allows for the introduction of additional complexity and diversity through reactions like Suzuki, Sonogashira, or Heck cross-coupling, enabling the attachment of aryl, alkyl, or alkynyl groups to the pyrazole portion of the fused ring system.
Table 1: Potential Reactions for Fused Heterocycle Synthesis
| Reaction Type | Co-reactant Example | Resulting Fused System |
|---|---|---|
| Friedländer Annulation | 2-Aminoacetophenone | Substituted Pyrazolo[4,3-c]quinoline |
| Condensation | Ethyl Cyanoacetate | Pyrazolo[4,3-c]pyridine derivative |
| Condensation | Malononitrile (B47326) | Aminopyrazolo[4,3-c]pyridine |
Scaffold for Multi-Component Assemblies and Combinatorial Libraries
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and materials science for rapidly generating libraries of complex molecules from simple starting materials in a single step. nih.govrsc.org The aldehyde functionality of this compound makes it an ideal substrate for various MCRs.
For example, it can serve as the aldehyde component in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, the pyrazole carbaldehyde could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative bearing the 4-iodo-1-propyl-pyrazole moiety. The diversity of such a library can be easily expanded by varying each of the other three components. acs.org
This pyrazole derivative is also a valuable scaffold for creating combinatorial libraries for drug discovery. mdpi.com Using solid-phase synthesis, the pyrazole core can be anchored to a resin, and the aldehyde and iodo groups can be used as points for diversification. For instance, the aldehyde can be converted into a variety of functional groups (imines, amines, alcohols) through reactions with a diverse set of reagents, while the iodo group can undergo various palladium-catalyzed cross-coupling reactions. The "split-and-mix" strategy can be employed to generate a large number of distinct pyrazole-based compounds. mdpi.com
Table 2: Potential Multi-Component Reactions (MCRs)
| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|---|
| Ugi Reaction | Amine | Isocyanide | Carboxylic Acid | α-Acylamino Amide |
| Passerini Reaction | Isocyanide | Carboxylic Acid | α-Acyloxy Carboxamide | |
| Biginelli-type Reaction | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone derivative |
Integration into Macrocyclic or Supramolecular Structures
The pyrazole ring is a known component in the field of supramolecular chemistry, capable of participating in non-covalent interactions like hydrogen bonding. nih.govresearchgate.netnih.gov Although the N-propyl group on this compound prevents it from acting as a hydrogen bond donor via the pyrazole N-H, the pyridine-like nitrogen atom can still function as a hydrogen bond acceptor.
More significantly, the dual functionalities of the iodo and aldehyde groups provide a strategic advantage for covalent assembly into macrocycles. The aldehyde can be transformed into a diol or diamine, which can then undergo cyclization reactions with corresponding dicarboxylic acids or dialdehydes. Alternatively, the iodo group, paired with the aldehyde, allows for the synthesis of macrocycles via sequential or one-pot coupling reactions. For instance, the aldehyde could be converted to an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. A subsequent intramolecular Sonogashira coupling with the iodo group would yield a pyrazole-containing macrocycle. This approach allows for precise control over the size and shape of the resulting macrostructure.
Development of Pyrazole-Containing Polymers, Covalent Organic Frameworks, or Organic Electronic Materials
The structural features of this compound make it a promising monomer for the synthesis of advanced organic materials. Pyrazole derivatives have been investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs), due to their favorable electronic properties and thermal stability. rsc.orgresearchgate.net
The development of pyrazole-containing polymers can be achieved through the iodo- and aldehyde functionalities. The iodo group enables polymerization via cross-coupling reactions like Suzuki or Stille coupling if the molecule is first converted to a bis-functional monomer (e.g., by converting the aldehyde to a boronic ester). This can lead to conjugated polymers with potential applications in organic electronics.
Furthermore, this compound is an excellent candidate for constructing Covalent Organic Frameworks (COFs). nih.govnih.gov COFs are crystalline porous polymers with ordered structures. The aldehyde group can undergo condensation reactions with multitopic amines (e.g., triamines or tetra-amines) to form stable imine linkages, resulting in a 2D or 3D porous pyrazole-containing framework. The porosity and functionality of such COFs could be tailored for applications in gas storage, separation, or catalysis. researchgate.net
Table 3: Applications in Materials Science
| Material Type | Key Functional Group(s) | Synthetic Strategy | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Iodo | Suzuki, Stille, or Sonogashira Polycondensation | Organic Electronics, Sensors |
| Covalent Organic Frameworks (COFs) | Aldehyde | Imine condensation with polyamines | Gas Storage, Catalysis |
Role in Ligand Design for Organometallic Catalysis
Pyrazole-based ligands have been extensively used in coordination chemistry and organometallic catalysis due to their strong σ-donating ability and the ease with which their steric and electronic properties can be tuned. nih.govresearch-nexus.netresearchgate.net this compound is a valuable precursor for a range of mono- and multidentate ligands. rsc.org
The aldehyde group can be readily derivatized to introduce additional coordinating atoms. For example, condensation with primary amines (including chiral amines) yields pyrazolyl-imine (Schiff base) ligands. Reaction with hydroxylamine (B1172632) or hydrazines produces pyrazolyl-oxime or pyrazolyl-hydrazone ligands, respectively. These new structures can act as bidentate [N,N] or [N,O] chelating agents for various transition metals.
The coordination of the pyrazole's sp2-hybridized nitrogen atom to a metal center is a key feature of these ligands. research-nexus.net The substituents on the pyrazole ring—the N-propyl group and the C-4 iodo group—can influence the catalytic activity of the resulting metal complex by modifying its steric environment and electronic properties. researchgate.net These pyrazole-based metal complexes have shown catalytic activity in a variety of transformations, including oxidation and carbon-carbon coupling reactions. research-nexus.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazolo[4,3-c]pyridines |
| 2-Aminoacetophenone |
| Pyrazolo[4,3-c]quinoline |
| Ethyl Cyanoacetate |
| Malononitrile |
| Cyclohexanone |
| Tetrahydropyrazolo[4,3-c]quinoline |
| Urea |
| Thiourea |
| Dihydropyrimidinone |
Future Perspectives and Emerging Research Avenues in 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde Chemistry
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste and energy consumption. frontiersin.org For the synthesis of 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde and its derivatives, future research is expected to focus on strategies that enhance atom economy and sustainability. nih.govwikipedia.org
Current synthetic approaches to pyrazoles often involve multi-step sequences that may generate significant waste. researchgate.net Future methodologies could pivot towards one-pot, multicomponent reactions (MCRs) which offer a more streamlined and atom-economical approach to constructing the pyrazole (B372694) core and introducing the necessary functional groups. mdpi.com The use of environmentally benign solvents, particularly water-based systems, is another promising avenue. thieme-connect.com
Exploration of Underutilized Reactivity Modes and Selective Transformations
The this compound molecule possesses two key functional groups—the iodo group at the C4 position and the carbaldehyde group at the C5 position—that offer a rich landscape for chemical transformations. The carbon-iodine bond is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide range of aryl, and alkynyl substituents at the C4 position. nih.gov Future research should explore the full potential of these reactions to create a diverse library of novel pyrazole derivatives.
The carbaldehyde group is also ripe for further functionalization. Beyond standard transformations like oxidation to a carboxylic acid or reduction to an alcohol, more complex reactions can be envisioned. For instance, condensation reactions with various nucleophiles can lead to the formation of imines, enamines, and other derivatives, which can then undergo further cyclization reactions to generate fused heterocyclic systems.
A particularly exciting avenue for future exploration is the selective C-H functionalization of the pyrazole ring. mdpi.com While the iodo and aldehyde groups provide specific points for modification, direct C-H activation at other positions on the pyrazole ring or the propyl chain would open up new possibilities for creating highly complex and functionalized molecules. rsc.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and potential applications. researchgate.netresearchgate.net
DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new synthetic reactions and predicting their outcomes. researchgate.netnih.gov By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), chemical hardness, and electronegativity, researchers can gain a quantitative understanding of the molecule's reactivity. researchgate.netresearchgate.net
Furthermore, computational models can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of novel derivatives, aiding in their characterization. tandfonline.com In the context of materials science, computational screening can help identify derivatives with desirable electronic and optical properties for applications in organic electronics or as fluorescent probes. nih.gov The integration of machine learning with computational chemistry also holds the potential to accelerate the discovery of new pyrazole derivatives with specific functionalities. eurasianjournals.com
Design of Highly Functionalized Derivatives for Targeted Applications in Material Science
The pyrazole scaffold is a key component in a variety of materials with interesting optical and electronic properties. mdpi.com The unique combination of an electron-donating propyl group, an electron-withdrawing aldehyde group, and a polarizable iodine atom in this compound makes it an attractive building block for the design of novel materials.
Future research could focus on synthesizing extended π-conjugated systems by utilizing the iodo and aldehyde functionalities for polymerization or cross-coupling reactions. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The development of pyrazole-based fluorescent dyes and sensors is another promising area, where the photophysical properties can be tuned by modifying the substituents on the pyrazole ring. nih.govrsc.org The synthesis of pyrazole-containing metal-organic frameworks (MOFs) could also be explored for applications in gas storage, separation, and catalysis.
Investigation of Solid-State Properties and Crystal Engineering
The arrangement of molecules in the solid state significantly influences the physical properties of a material, such as its melting point, solubility, and optical properties. Crystal engineering provides the tools to control this arrangement through the rational design of intermolecular interactions. globethesis.com For this compound, the presence of a halogen atom opens up the possibility of utilizing halogen bonding, a strong and directional non-covalent interaction, to guide the crystal packing. acs.orgnih.gov
Future research should involve the systematic crystallographic analysis of this compound and its derivatives to understand the interplay of various intermolecular forces, including halogen bonds, hydrogen bonds (involving the aldehyde oxygen), and π-π stacking interactions. nih.govnih.gov By co-crystallizing with other molecules, it may be possible to create new solid-state architectures with tailored properties. hhu.de Understanding the relationship between molecular structure and solid-state packing will be crucial for the rational design of new materials with desired functionalities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde?
The synthesis of pyrazole carbaldehydes typically involves two key approaches:
- Vilsmeier-Haack Reaction : This method introduces a formyl group at the 4-position of the pyrazole ring using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 1-benzyl-5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde was synthesized with a 55% yield under these conditions .
- Nucleophilic Substitution : Substituted phenols or aryloxy groups can replace halogen atoms (e.g., chlorine) at the 5-position in the presence of a base like K₂CO₃. This method was used to prepare 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes . For iodination, a halogen exchange reaction using KI under catalytic conditions (e.g., CuI) may be applied to introduce the iodine substituent.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the aldehyde proton (δ ~9.8–10.0 ppm) and the propyl chain’s methylene/methyl groups (δ ~0.9–2.9 ppm). ¹⁵N NMR can validate nitrogen environments in the pyrazole ring .
- X-ray Crystallography : Determines precise molecular geometry and intermolecular interactions. For example, the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed a dihedral angle of 84.7° between aromatic rings .
- FTIR and Mass Spectrometry : FTIR confirms the aldehyde carbonyl stretch (~1680 cm⁻¹), while MS (EI) provides molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Temperature and Time : Extended reaction times (e.g., 2.5–3 hours) and controlled temperatures (e.g., 0–5°C for iodination) reduce side reactions. For Vilsmeier-Haack reactions, heating at 60–80°C enhances formylation efficiency .
- Catalyst Selection : Use of CuI or Pd catalysts in halogen exchange improves iodine incorporation .
- Purification Strategies : Column chromatography with hexane/ethyl acetate gradients isolates the product from byproducts like unreacted starting materials .
Q. How do substituents on the pyrazole ring influence reactivity and physicochemical properties?
- Electron-Withdrawing Groups (EWGs) : Iodo and trifluoromethyl groups at the 4- and 5-positions increase electrophilicity at the aldehyde, facilitating nucleophilic additions. For example, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde showed enhanced stability due to the CF₃ group’s electron-withdrawing effect .
- Steric Effects : Bulky substituents (e.g., benzyl at N1) can lower yields by hindering reagent access. Smaller groups like propyl minimize steric interference .
- Melting Points : Substituents like dichlorophenyl (mp 208–230°C) increase crystallinity compared to methoxy derivatives (mp 112–114°C) .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify discrepancies. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, theoretical IR frequencies matched experimental data within 5% error .
- Alternative Techniques : If X-ray crystallography is unavailable, use NOESY or HSQC NMR to confirm spatial arrangements .
- Batch Reproducibility : Repeating syntheses under identical conditions helps distinguish experimental errors from structural anomalies .
Q. What strategies enable functionalization of the aldehyde group for downstream applications?
- Condensation Reactions : React with hydrazines to form hydrazones (e.g., for bioactive Schiff base derivatives) .
- Reductive Amination : Convert the aldehyde to an amine using NaBH₃CN or H₂/Pd-C, enabling peptide coupling .
- Oxidation/Reduction : Transform the aldehyde to a carboxylic acid (via KMnO₄) or alcohol (via NaBH₄) for solubility modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
